1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8BrF2O It is a derivative of ethanone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position, while the ethanone moiety is substituted with two fluorine atoms
Preparation Methods
The synthesis of 1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone typically involves a multi-step process. One common method starts with the bromination of 4-methylacetophenone using bromine in the presence of aluminum chloride as a catalyst. The resulting 3-bromo-4-methylacetophenone is then subjected to fluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroethanone moiety .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in tert-butanol.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures. Palladium catalysts are commonly employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 1-(3-iodo-4-methylphenyl)-2,2-difluoroethanone.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone exerts its effects depends on its interaction with molecular targets. The bromine and difluoroethanone groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved vary depending on the specific application and target molecule.
Comparison with Similar Compounds
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone can be compared with other similar compounds such as:
1-(3-Bromo-4-methylphenyl)ethanone: Lacks the difluoroethanone moiety, which may result in different reactivity and applications.
1-(3-Bromo-4-methylphenylsulfonyl)morpholine: Contains a sulfonyl group and morpholine ring, leading to different chemical properties and uses .
Properties
Molecular Formula |
C9H7BrF2O |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,9H,1H3 |
InChI Key |
YKUXETNXDMVDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.